![molecular formula C15H18N4O4S2 B467519 4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide CAS No. 500201-42-3](/img/structure/B467519.png)
4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an isoxazole ring, and a butyrylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the sulfonamide group. The butyrylamino group is then introduced through a series of reactions involving amide bond formation and thioamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications.
Scientific Research Applications
4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide
- 4-Methyl-N-(5-methyl-3-isoxazolyl)benzamide
- 4-Amino-N-(5-methoxy-2-methyl-4-pyrimidinyl)benzenesulfonamide
Uniqueness
4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S₂
- Molecular Weight : 305.40 g/mol
The compound features a sulfonamide group, which is characteristic of many antibiotics, and an isoxazole ring that may contribute to its biological activity.
The biological activity of sulfonamides, including this compound, primarily revolves around their ability to inhibit bacterial folate synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase in the folate synthesis pathway. By blocking this enzyme, sulfonamides prevent the production of folate, which is essential for nucleic acid synthesis in bacteria.
Antimicrobial Activity
Studies have shown that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Research indicates that this compound demonstrates bacteriostatic effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
Pharmacological Effects
The compound has also been evaluated for its pharmacological effects beyond antimicrobial activity:
- Cardiovascular Effects : In isolated rat heart models, similar compounds have been shown to affect perfusion pressure and coronary resistance. For example, derivatives like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance, indicating potential cardiovascular benefits .
Case Studies
-
Study on Perfusion Pressure :
- Objective : To evaluate the impact of benzenesulfonamide derivatives on coronary perfusion pressure.
- Methodology : Isolated rat heart model was used to assess changes in perfusion pressure with varying doses of benzenesulfonamide derivatives.
- Results : The study found that certain derivatives reduced coronary resistance significantly compared to controls (p < 0.05), suggesting a potential therapeutic role in managing blood pressure .
- Antimicrobial Efficacy :
Data Tables
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.5 - 8 | E. coli, S. aureus |
4-(2-aminoethyl)-benzenesulfonamide | <0.1 | Streptococcus pneumoniae |
Properties
IUPAC Name |
N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-3-4-14(20)17-15(24)16-11-5-7-12(8-6-11)25(21,22)19-13-9-10(2)23-18-13/h5-9H,3-4H2,1-2H3,(H,18,19)(H2,16,17,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHSDPMIYRFQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.